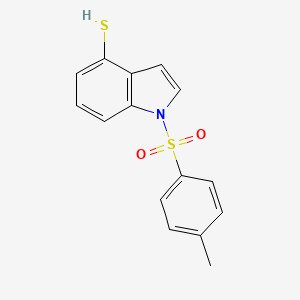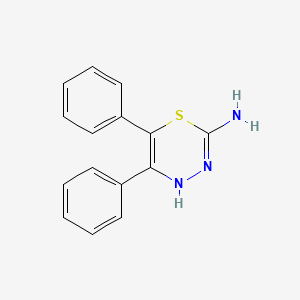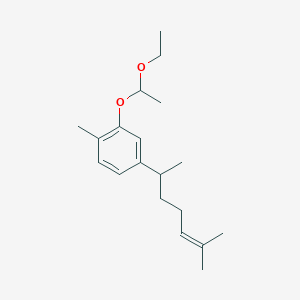
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol is an organic compound that features both an indole and a sulfonyl group. The indole structure is a common motif in many natural products and pharmaceuticals, while the sulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol typically involves the sulfonylation of an indole derivative. One common method is the reaction of 1H-indole-4-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is typically a sulfonic acid derivative.
Reduction: The major product is a sulfide.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl group.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: This compound is similar in structure but lacks the indole moiety.
1H-Indole-4-thiol: This compound contains the indole and thiol groups but lacks the sulfonyl group.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol is unique due to the combination of the indole and sulfonyl groups in a single molecule. This combination imparts unique reactivity and binding properties, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
111509-53-6 |
|---|---|
Molekularformel |
C15H13NO2S2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonylindole-4-thiol |
InChI |
InChI=1S/C15H13NO2S2/c1-11-5-7-12(8-6-11)20(17,18)16-10-9-13-14(16)3-2-4-15(13)19/h2-10,19H,1H3 |
InChI-Schlüssel |
CGLPYJRBQSTERP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)

![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)

![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
